Home > Products > Screening Compounds P103043 > 2-(3-Thiocarbamoylphenyl)benzimidazole
2-(3-Thiocarbamoylphenyl)benzimidazole - 1217863-37-0

2-(3-Thiocarbamoylphenyl)benzimidazole

Catalog Number: EVT-2727456
CAS Number: 1217863-37-0
Molecular Formula: C14H11N3S
Molecular Weight: 253.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Thiocarbamoylphenyl)benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a thiocarbamoyl group attached to a phenyl ring, which is further connected to the benzimidazole moiety. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.

Source and Classification

The classification of 2-(3-Thiocarbamoylphenyl)benzimidazole falls under organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Benzimidazole derivatives are often synthesized for their therapeutic properties, including antimicrobial, antifungal, and anticancer activities. This compound can be sourced from various synthetic pathways that involve the modification of benzimidazole or phenyl derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-Thiocarbamoylphenyl)benzimidazole can be accomplished through several methods:

  1. Condensation Reactions: One common approach involves the reaction between 3-thiocarbamoylphenyl derivatives and benzimidazole under acidic conditions. This method typically yields good results with moderate to high purity.
  2. Cyclization Techniques: Another method includes cyclizing an appropriate thiocarbamoyl precursor with a benzimidazole derivative. The reaction conditions often require heating and the use of solvents such as acetic acid or dimethylformamide.
  3. Characterization: The synthesized compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(3-Thiocarbamoylphenyl)benzimidazole consists of a benzimidazole core linked to a phenyl ring that carries a thiocarbamoyl substituent at the 3-position. The chemical formula is C12_{12}H10_{10}N2_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

  • Molecular Weight: Approximately 218.29 g/mol
  • Melting Point: The melting point can vary based on purity but typically ranges around 150-160 °C.
  • Solubility: The compound is generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
Chemical Reactions Analysis

Reactions and Technical Details

2-(3-Thiocarbamoylphenyl)benzimidazole can participate in various chemical reactions:

  1. Nucleophilic Substitution: The thiocarbamoyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
  2. Reduction Reactions: The compound can also be subjected to reduction processes to yield corresponding amines or other derivatives.
  3. Reactivity with Electrophiles: The nitrogen atoms in the benzimidazole structure can act as nucleophiles, allowing for electrophilic aromatic substitution reactions with various electrophiles .
Mechanism of Action

Process and Data

The mechanism of action for 2-(3-Thiocarbamoylphenyl)benzimidazole involves its interaction with biological targets such as enzymes or receptors:

  • Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
  • Anticancer Properties: It has been suggested that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress or modulation of signaling pathways.

In computational studies, docking simulations have shown favorable binding interactions with specific protein targets, indicating its potential as a lead compound in drug design .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light to prevent degradation.
  • pH Sensitivity: Its solubility may change with pH, affecting its biological activity.

Relevant Data or Analyses

Physical property data such as melting point, boiling point, solubility, and spectral data (NMR, IR) are crucial for characterizing this compound during research and development phases .

Applications

Scientific Uses

2-(3-Thiocarbamoylphenyl)benzimidazole has several potential applications in scientific research:

  1. Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for further development into therapeutic agents.
  2. Biochemical Research: It can be used as a probe in biochemical assays to study enzyme interactions or cellular processes.
  3. Material Science: Due to its unique chemical properties, it may also find applications in developing new materials or coatings.
Introduction to Benzimidazole-Thiocarbamoyl Hybrid Systems

The structural hybridization of benzimidazole with thiocarbamoyl functionalities represents a sophisticated strategy in modern medicinal chemistry, aimed at overcoming limitations of conventional drug scaffolds. 2-(3-Thiocarbamoylphenyl)benzimidazole exemplifies this approach, integrating two pharmacologically validated motifs into a single chemical entity. This hybrid architecture exploits the benzimidazole nucleus—a privileged scaffold in drug discovery—augmented by the thiocarbamoyl group’s capacity for hydrogen bonding and dipole interactions. The compound’s molecular framework (chemical formula: C~14~H~11~N~3~S) enables multifaceted interactions with biological targets, positioning it as a versatile candidate for both antipathogenic and anticancer applications. Its synthesis typically involves condensation reactions between o-phenylenediamine derivatives and thiocarbamoyl-substituted benzaldehydes or benzoic acids, yielding a conjugated system with enhanced electronic delocalization [2] [9].

Historical Evolution of Benzimidazole-Based Pharmacophores in Medicinal Chemistry

Benzimidazole’s journey in medicinal chemistry began with the serendipitous discovery of vitamin B~12~’s corrin ring structure in the 1940s, which highlighted the nucleus’s role in biological redox systems. By the 1970s, synthetic advances enabled systematic exploration of benzimidazole derivatives, leading to seminal therapeutics. The proton pump inhibitor omeprazole (1979) revolutionized gastroesophageal reflux treatment by irreversibly inhibiting H⁺/K⁺-ATPase through acid-catalyzed conversion to active sulfenamides [1]. Concurrently, the anthelmintic albendazole (1982) demonstrated broad-spectrum antiparasitic activity by binding to β-tubulin and disrupting microtubule assembly. The 2000s witnessed oncology-oriented innovations, exemplified by bendamustine, a bifunctional alkylating agent approved for chronic lymphocytic leukemia and non-Hodgkin lymphoma [6] [9].

Table 1: Key Benzimidazole-Based Drugs and Their Therapeutic Applications

Drug (Approval Year)Therapeutic CategoryPrimary Mechanism of Action
Omeprazole (1988)AntiulcerativeProton pump inhibition
Albendazole (1982)AnthelminticMicrotubule disruption
Bendamustine (2008)AntineoplasticDNA alkylation and cross-linking
Chlormidazole (1960s)AntifungalErgosterol synthesis inhibition
Abemaciclib (2017)Anticancer (Breast)CDK4/6 inhibition

The evolution accelerated with structure-activity relationship (SAR) studies revealing that C2 and N1 positions of benzimidazole are critical for pharmacological tuning. C2-aryl modifications, as in 2-(3-thiocarbamoylphenyl)benzimidazole, emerged as a strategic approach to enhance target affinity and metabolic stability. Hybrid molecules incorporating benzimidazole with other pharmacophores—such as triazoles, oxadiazoles, and chalcones—demonstrated synergistic effects against resistant pathogens and malignancies [1] [7]. This historical trajectory underscores benzimidazole’s adaptability, transitioning from antiparasitic applications to targeted cancer therapies and antiviral agents [9].

Role of Thiocarbamoyl Functionalization in Enhancing Bioactivity

Thiocarbamoyl (–NH–C(=S)) functionalization profoundly alters benzimidazole’s electronic and steric profile, conferring three key advantages for bioactivity:

  • Hydrogen Bonding Capacity: The thiocarbonyl (C=S) and amidic (N–H) groups serve as hydrogen bond acceptors and donors, respectively. This dual capability facilitates strong interactions with enzymatic residues inaccessible to unsubstituted benzimidazoles. For instance, in VEGFR-2 kinase inhibition, thiocarbamoyl-modified benzimidazoles form critical hydrogen bonds with Cys919 in the ATP-binding pocket, reducing IC~50~ values by >50% compared to non-thiocarbamoyl analogs [4].
  • Lipophilicity Modulation: Thiocarbamoyl derivatives exhibit calculated log P values typically 0.5–1.5 units higher than their carboxamide counterparts. Enhanced membrane permeability enables superior cellular uptake, as demonstrated in antifungal benzimidazoles where thiocarbamoyl analogs achieved 86–100% growth inhibition against Candida albicans, versus 40–65% for non-thiocarbamoyl compounds [5] [9].
  • Metal Chelation Potential: The sulfur atom coordinates transition metals like Fe²⁺ and Zn²⁺, disrupting metalloenzyme-dependent pathways in pathogens and cancer cells. Schiff base-benzimidazole hybrids with thiocarbamoyl groups inhibit lanosterol 14α-demethylase (a heme-dependent cytochrome P450 enzyme) with IC~50~ values of 5.6–7.1 μM, comparable to fluconazole (2.3 μM) [5].

Table 2: Bioactivity Enhancement via Thiocarbamoyl Functionalization in Benzimidazole Derivatives

Biological TargetUnsubstituted Benzimidazole IC~50~Thiocarbamoyl-Functionalized IC~50~Enhancement Factor
VEGFR-2 Kinase>100 μM1.71–3.58 μM>28-fold
Lanosterol 14α-Demethylase18.4 μM5.6–7.1 μM~2.6–3.3-fold
Candida albicans (Growth)125 μg/mL6.25–156.25 μg/mL2–20-fold
Tubulin Polymerization12.4 μM5.65 μM~2.2-fold

The thiocarbamoyl moiety’s electron-withdrawing nature also polarizes the benzimidazole ring, increasing electrophilicity at C5/C6 positions. This facilitates nucleophilic attacks on DNA or proteins, underlying the DNA intercalation observed in triazolo-benzimidazole hybrids. Molecular dynamics simulations confirm that thiocarbamoyl-functionalized benzimidazoles maintain stable binding with DNA hexamers (PDB ID: 1NAB) over 100 ns, with RMSD fluctuations <2 Å [7] [9].

Rationale for Hybridization Strategies in Antipathogenic and Antiproliferative Agent Design

Hybridization of benzimidazole with thiocarbamoyl addresses three critical challenges in contemporary drug discovery: overcoming resistance, achieving polypharmacology, and optimizing pharmacokinetics. Benzimidazole-thiocarbamoyl hybrids exhibit multitarget engagement by concurrently inhibiting structurally unrelated enzymes—e.g., tubulin polymerization and DNA topoisomerase in cancer cells, or ergosterol biosynthesis and biofilm formation in fungi [3] [5] [9]. This dual inhibition circumvents resistance mechanisms that often arise from single-target therapies.

The hybridization rationale is further supported by synergistic bioactivity:

  • Anticancer Applications: Schiff base-benzimidazole hybrids incorporating thiocarbamoyl groups (e.g., compound 3g) inhibit VEGFR-2 at 89.89% efficacy (comparable to sorafenib’s 88.17%) while simultaneously inducing G~1~/S cell cycle arrest and caspase-9-mediated apoptosis in non-small cell lung cancer cells. This multitarget action reduces metastatic potential more effectively than single-mechanism agents [4].
  • Antifungal Applications: Benzimidazole-chalcone hybrids with thiocarbamoyl substituents disrupt fungal membranes via ergosterol synthesis inhibition while suppressing virulence factors like biofilm formation. Hybrid 11 achieves 100% growth inhibition against Cryptococcus neoformans and reduces biofilm metabolic activity by 78%, outperforming fluconazole which lacks biofilm-disrupting capability [5].

Table 3: Hybridization Strategies for Antipathogenic and Antiproliferative Agent Design

Hybrid ArchitectureSynergistic MechanismsBiological Outcomes
Benzimidazole-ChalconeErgosterol synthesis inhibition + Biofilm disruption100% growth inhibition against C. neoformans
Triazolo-BenzimidazoleTubulin depolymerization + DNA intercalationSK-Mel-28 cell apoptosis (IC~50~ = 4.17 μM)
Schiff Base-BenzimidazoleVEGFR-2 inhibition + Caspase activation89.89% VEGFR-2 inhibition; G~1~/S cell cycle arrest

Structurally, the benzimidazole-thiocarbamoyl scaffold enables pharmacophoric modularity. The benzimidazole nucleus serves as a planar, aromatic platform for intercalating nucleic acids or stacking in enzyme hydrophobic pockets, while the thiocarbamoyl group—tethered via a phenylene linker—acts as a flexible “arm” for hydrogen bonding. Molecular docking confirms this complementarity: in tubulin (PDB ID: 3E22), benzimidazole engages β-tubulin’s colchicine site via π-π stacking with Phe169, while thiocarbamoyl forms hydrogen bonds with Asn167 and Thr179, increasing binding affinity by ΔG = −3.2 kcal/mol versus benzimidazole alone [7] [9].

These hybridization strategies exemplify rational fragment-based design, merging validated pharmacophores to create entities with enhanced target specificity and resilience against resistance—an approach critical for next-generation antiproliferative and antipathogenic agents [3] [9].

Properties

CAS Number

1217863-37-0

Product Name

2-(3-Thiocarbamoylphenyl)benzimidazole

IUPAC Name

3-(1H-benzimidazol-2-yl)benzenecarbothioamide

Molecular Formula

C14H11N3S

Molecular Weight

253.32

InChI

InChI=1S/C14H11N3S/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17)

InChI Key

ORFAWVSZCQRSSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=S)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.